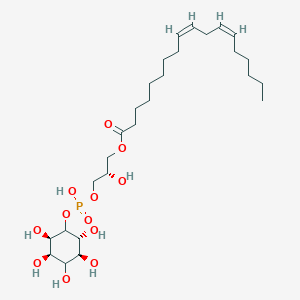
Lysofungin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysofungin is a secondary metabolite compound known for its antifungal properties It is derived from unique organisms such as lichen and fungi
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lysofungin involves chemicoenzymic synthesis. This method combines chemical and enzymatic steps to achieve the desired compound. The process typically includes the extraction of lichen dried powder using solvents like acetone, followed by isolation through column chromatography and thin-layer chromatography. The final product is obtained and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using fungi such as Aspergillus species. The fermentation broth is then subjected to extraction and purification steps to isolate this compound in its pure form .
化学反应分析
Types of Reactions
Lysofungin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Lysofungin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its role in inhibiting fungal growth and its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the development of antifungal coatings and materials
作用机制
Lysofungin exerts its antifungal effects by targeting the cell wall of fungi. It inhibits the synthesis of essential components like β-(1,3)-D-glucan, which is crucial for maintaining the integrity of the fungal cell wall. This disruption leads to cell lysis and ultimately the death of the fungal cell .
相似化合物的比较
Similar Compounds
Caspofungin: Another antifungal compound that inhibits β-(1,3)-D-glucan synthesis.
Micafungin: Similar to caspofungin, it targets the fungal cell wall.
Anidulafungin: Also inhibits β-(1,3)-D-glucan synthesis and is used to treat fungal infections.
Uniqueness of this compound
This compound is unique due to its origin from lichen and fungi, which provides it with distinct structural and functional properties. Its chemicoenzymic synthesis method also sets it apart from other antifungal compounds .
属性
IUPAC Name |
[(2S)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49O12P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34/h6-7,9-10,20,22-28,30-34H,2-5,8,11-19H2,1H3,(H,35,36)/b7-6-,10-9-/t20-,22?,23-,24+,25+,26+,27?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHCQBPGXQFTRA-ZOEHVZSMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O12P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














